molecular formula C10H11Cl2N B6262288 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1251079-93-2

5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6262288
CAS RN: 1251079-93-2
M. Wt: 216.1
InChI Key:
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Description

5,6-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline (DMTI) is a heterocyclic compound that is widely used in laboratory research. It is a derivative of isoquinoline, a cyclic aromatic hydrocarbon, and is found in various natural sources such as plants, fungi, and bacteria. DMTI is a versatile compound that can be used in a variety of applications, from synthesizing other compounds to studying the biochemical and physiological effects of drugs and other compounds.

Scientific Research Applications

5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline has a variety of scientific research applications. It can be used as a starting material for the synthesis of other compounds, such as the antidepressant drug fluoxetine. It is also used in the study of the biochemical and physiological effects of drugs and other compounds. In addition, 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is used in the study of enzyme kinetics, receptor binding, and drug metabolism.

Mechanism of Action

The exact mechanism of action of 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is not well understood. However, it is believed that the compound binds to certain proteins in the body and modulates their activity. It is also believed to interact with enzymes and receptors, which can affect the biochemical and physiological effects of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline are not well understood. However, it is believed that the compound may have an effect on the central nervous system and the cardiovascular system. It is also believed to have an effect on the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The use of 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a versatile compound that can be used in a variety of applications. However, there are some limitations to its use. For example, the compound can be toxic in high concentrations and should be handled with care. In addition, the exact mechanism of action of 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is not well understood, so the results of experiments using this compound should be interpreted with caution.

Future Directions

There are several potential future directions for the use of 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline in laboratory research. These include further research into the biochemical and physiological effects of the compound, as well as studies into its potential therapeutic applications. In addition, further research into the mechanism of action of 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline could lead to the development of new drugs and treatments. Finally, further research into the synthesis of 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline could lead to new and improved methods of synthesis.

Synthesis Methods

The synthesis of 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline and chloroform in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80°C for three hours. The product is then purified by recrystallization in a solvent such as ethanol or acetone. The resulting compound is a white crystalline solid with a melting point of 130°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-chloroacetophenone", "ethyl acetoacetate", "ammonium acetate", "methylamine hydrochloride", "sodium hydroxide", "chloroform", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2-chloroacetophenone and ethyl acetoacetate in the presence of ammonium acetate to form 1-(2-chlorophenyl)-3-oxobutane", "Step 2: Reduction of 1-(2-chlorophenyl)-3-oxobutane with methylamine hydrochloride and sodium hydroxide to form 1-(2-chlorophenyl)-3-aminobutane", "Step 3: Cyclization of 1-(2-chlorophenyl)-3-aminobutane with chloroform and hydrochloric acid to form 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline", "Step 4: Purification of the product by recrystallization from water and sodium chloride" ] }

CAS RN

1251079-93-2

Product Name

5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H11Cl2N

Molecular Weight

216.1

Purity

95

Origin of Product

United States

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